molecular formula C12H18BrN3OS B3488734 4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide

4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide

Cat. No.: B3488734
M. Wt: 332.26 g/mol
InChI Key: SCIZUGDOFFETRT-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the piperazine moiety in this compound further enhances its pharmacological potential, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Ethylation: The ethyl group is introduced through an alkylation reaction using an appropriate ethylating agent.

    Amidation: The carboxylic acid group on the thiophene ring is converted to the carboxamide by reacting with 4-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Coupling: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Pharmaceutical Development: Investigated for its potential to be developed into therapeutic drugs.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethane

Uniqueness

4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the piperazine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development. Its unique structure allows for specific interactions with biological targets, which can lead to the development of novel therapeutic agents.

Properties

IUPAC Name

4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3OS/c1-3-10-9(13)8-11(18-10)12(17)14-16-6-4-15(2)5-7-16/h8H,3-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIZUGDOFFETRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NN2CCN(CC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide
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4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide
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4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide
Reactant of Route 6
4-bromo-5-ethyl-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide

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